Home > Products > Screening Compounds P77588 > 3H-Imidazo[4,5-C]pyridin-7-amine
3H-Imidazo[4,5-C]pyridin-7-amine - 792138-97-7

3H-Imidazo[4,5-C]pyridin-7-amine

Catalog Number: EVT-3194394
CAS Number: 792138-97-7
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3H-Imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. Imidazo[4,5-c]pyridine derivatives are known for their potential as kinase inhibitors, which makes them valuable in cancer therapy and other therapeutic areas.

Source and Classification

3H-Imidazo[4,5-c]pyridin-7-amine can be synthesized through various chemical methods, primarily involving the modification of pyridine and imidazole rings. The compound is classified under heterocyclic compounds, specifically as an imidazo derivative. Its structural uniqueness contributes to its bioactivity, making it a subject of interest in pharmacological research.

Synthesis Analysis

The synthesis of 3H-imidazo[4,5-c]pyridin-7-amine can be achieved through several methods:

  1. Condensation Reactions: A common approach involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave irradiation, which facilitates the formation of the imidazopyridine core .
  2. Suzuki Coupling: This method utilizes boronic acids and halides to form carbon-carbon bonds, allowing for the introduction of various substituents at specific positions on the imidazopyridine ring .
  3. Tandem Reactions: Recent advancements have introduced tandem reactions using environmentally benign solvents like water and isopropanol, enhancing reaction efficiency and product yield while minimizing environmental impact .

These methods often involve one or more purification steps to isolate the desired product effectively.

Molecular Structure Analysis

The molecular structure of 3H-imidazo[4,5-c]pyridin-7-amine features a fused imidazole and pyridine ring system. The specific arrangement of nitrogen atoms within the rings contributes to its chemical reactivity and biological activity. The compound's molecular formula is typically represented as C8_{8}H8_{8}N4_{4}, indicating a relatively simple structure that allows for various substitutions at different positions on the rings.

Structural Data

  • Molecular Weight: Approximately 160.18 g/mol
  • Molecular Formula: C8_{8}H8_{8}N4_{4}
  • Key Functional Groups: Imidazole ring, pyridine ring
Chemical Reactions Analysis

3H-Imidazo[4,5-c]pyridin-7-amine participates in several chemical reactions that enhance its utility in synthetic chemistry:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: Nitro groups on related precursors can be reduced to amines or other functional groups, facilitating the synthesis of more complex derivatives .
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques enables the introduction of various aryl or alkyl groups, expanding the library of potential bioactive compounds derived from this scaffold .
Mechanism of Action

The mechanism of action for 3H-imidazo[4,5-c]pyridin-7-amine primarily revolves around its role as a kinase inhibitor. It interacts with specific kinases involved in cellular signaling pathways associated with cancer proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and prevent tumor growth.

Key Mechanisms

  • Kinase Inhibition: Compounds derived from this scaffold have shown inhibitory effects on various kinases such as Aurora kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
Physical and Chemical Properties Analysis

3H-Imidazo[4,5-c]pyridin-7-amine exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry:

  • Solubility: Generally soluble in polar solvents due to its amine group.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Log P (Partition Coefficient): Indicates hydrophobicity which influences absorption and distribution.
Applications

The primary applications of 3H-imidazo[4,5-c]pyridin-7-amine include:

  1. Anticancer Agents: Due to its kinase inhibitory properties, it is being explored as a potential treatment for various cancers.
  2. Pharmaceutical Development: Its derivatives are being studied for their effectiveness against other diseases such as infections caused by Trypanosoma brucei (the causative agent of African sleeping sickness) .
  3. Research Tools: Used in biochemical assays to study kinase activity and cellular signaling pathways.
Introduction to 3H-Imidazo[4,5-C]pyridin-7-amine as a Privileged Scaffold in Medicinal Chemistry

Historical Context and Initial Discovery of the 3H-Imidazo[4,5-C]pyridin-7-amine Core

The discovery of the 3H-imidazo[4,5-c]pyridin-7-amine core emerged from systematic explorations into purine bioisosteres during the late 20th century. Researchers recognized that the structural resemblance of this fused bicyclic heterocycle to purine nucleobases could confer significant biological relevance, particularly in targeting nucleotide-binding enzymes and receptors [4]. Early pharmacological investigations revealed that derivatives of this scaffold exhibited activity as γ-aminobutyric acid type A (GABAA) receptor positive allosteric modulators, highlighting its initial therapeutic significance in central nervous system disorders. While not marketed itself, this scaffold served as the foundation for bamaluzole, an imidazo[4,5-c]pyridine-based anticonvulsant developed by Merck, which progressed through patent stages but was never commercialized [4]. The 2000s witnessed a significant expansion in its applications, notably with the development of tetrahydro derivatives like 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as potent vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors for anticancer therapy [2]. This pivotal work demonstrated the scaffold's adaptability through partial saturation, enhancing drug-like properties while retaining potent target engagement, setting the stage for its recognition as a privileged structure.

Significance within Heterocyclic Chemistry and Drug Discovery Paradigms

Within heterocyclic chemistry, the 3H-imidazo[4,5-c]pyridin-7-amine system occupies a strategic niche due to its isosteric relationship with adenine and guanine. This bioisosterism enables interactions with diverse biological targets, including kinases, receptors, and epigenetic regulators, mimicking natural purine-protein binding modes while offering superior metabolic stability and tunable physicochemical properties compared to the parent purines [4] [7]. The scaffold's significance is amplified by its synthetic versatility – the presence of multiple nitrogen atoms and the C7-amino group provides vectors for regioselective functionalization, facilitating rapid generation of structure-activity relationship (SAR) libraries [7]. Its privileged status is evidenced by its presence in compounds spanning major therapeutic areas: antitumor agents (e.g., histone methyltransferase EZH2 inhibitors), antimicrobials, central nervous system (CNS) modulators, and gastrointestinal therapeutics (e.g., proton pump inhibitors) [4]. This broad applicability stems from the scaffold's capacity to engage in hydrogen bonding (donor and acceptor), π-π stacking, and electrostatic interactions, making it a versatile template for addressing diverse binding pockets. The ongoing development of novel synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions using halogenated derivatives, continues to expand its accessibility and chemical space [7].

Defining the Core Structure and Key Derivative Classes

The core structure of 3H-imidazo[4,5-c]pyridin-7-amine (PubChem CID: 173223744) consists of a pyridine ring fused with an imidazole moiety, where the bridgehead nitrogen atoms are located at positions 1 and 3a, and the key exocyclic amine is attached at position 7 (Molecular Formula: C6H7N4+). The tautomeric equilibrium and protonation state significantly influence its electronic distribution and binding capabilities [1] [4]. Key derivative classes with demonstrated biological activity include:

Table 1: Key Derivative Classes of the 3H-Imidazo[4,5-c]pyridin-7-amine Scaffold

Derivative ClassCore ModificationRepresentative CompoundPrimary Biological ActivitySource/Reference
Simple 7-Amino DerivativesUnsubstituted core or C2/C6 substituted3H-imidazo[4,5-c]pyridin-5-ium-7-amineFoundational scaffold [1]
4,5,6,7-Tetrahydro DerivativesSaturated pyridine ring (boat conformation)3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-oneVEGFR-2 kinase inhibition (Anticancer) [2]
C4-Aryl SubstitutedAryl/heteroaryl at C4 position4-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineBuilding block for kinase inhibitors [5]
C2/C6 FunctionalizedDiverse substituents (alkyl, aryl, heterocycles, amides)N-{2-[((2-Chlorothiazol-5-yl)methyl)amino]-6-methoxypyridin-3-yl}-2-(trifluoromethyl)benzamideFungicidal activity [6]
N1-AlkylatedAlkyl/arylalkyl groups on N1 (imidazole nitrogen)1-Methyl-3H-imidazo[4,5-c]pyridin-7-aminePurine mimetics / Building blocks [7]

The 4,5,6,7-tetrahydro derivatives, exemplified by 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1189749-85-6, C12H11ClFN3, MW 251.69), are particularly noteworthy. Saturation of the pyridine ring reduces planarity and lipophilicity, often improving aqueous solubility and pharmacokinetic profiles while maintaining target affinity through conformational constraint [2] [5]. This derivative class frequently serves as a key intermediate for synthesizing potent kinase inhibitors.

Statement of Research Scope and Objectives for this Scholarly Review

This review comprehensively examines the 3H-imidazo[4,5-c]pyridin-7-amine scaffold, focusing on its established and emerging roles in medicinal chemistry. The primary objectives are:

  • Synthetic Methodology Analysis: Systematically evaluate contemporary synthetic strategies for accessing the core scaffold and its major derivative classes (simple amino, tetrahydro, aryl-substituted, N1-alkylated), highlighting advances in regioselectivity, catalytic methods (e.g., Buchwald-Hartwig amination, Suzuki coupling on brominated precursors), and sustainable chemistry approaches [7].
  • Structure-Activity Relationship (SAR) Consolidation: Analyze and integrate published SAR data across therapeutic domains (anticancer, antimicrobial, CNS), focusing on the impact of substituents at key positions (C2, C4, N1, C6, and the exocyclic C7-amino group) on target affinity and selectivity. This includes the critical role of the tetrahydro modification on kinase inhibition potency [2] [4] [6].
  • Pharmacological Potential Assessment: Critically assess the validated and prospective biological targets of derivatives, emphasizing mechanisms of action (e.g., kinase inhibition - VEGFR-2, JAK-1; epigenetic modulation - EZH2 inhibition; antimicrobial targets like glucosamine-6-phosphate synthase) and their therapeutic implications in oncology, infectious diseases, and CNS disorders [2] [4] [6].
  • Chemical Space Exploration: Identify underexplored areas within the scaffold's chemical space, such as spirocyclic derivatives, novel N-functionalization patterns, and incorporation into bifunctional ligands or proteolysis targeting chimeras (PROTACs), proposing directions for future research and development.
  • Challenges and Solutions: Address persistent synthetic and pharmacological challenges, such as achieving regioselective C4 functionalization without protecting groups, modulating blood-brain barrier permeability for CNS targets, and improving metabolic stability of the exocyclic amine [7].

Table 2: Validated and Emerging Pharmacological Activities of 3H-Imidazo[4,5-c]pyridin-7-amine Derivatives

Therapeutic AreaMolecular Target/MechanismKey Structural Features for ActivityRepresentative Activity/Compound
OncologyVEGFR-2 Kinase InhibitionTetrahydro core, C2-quinolinone substituentPotent inhibition in enzymatic/cellular assays [2]
JAK-1 Kinase InhibitionSelective C2/C4 substitution patternsIC50 = 22 nM [4]
EZH2 Inhibition (Epigenetic)Linkage to adenosine analogs (e.g., DZNep core)Antiproliferative activity [4]
PARP InhibitionC2-Aryl/heteroaryl substituents, optimized amide side chainsIC50 = 8.6 nM [4]
Infectious DiseasesFungal Glucosamine-6-phosphate SynthaseC2-Thiazolylmethylamino groups, lipophilic substituentsAntifungal activity (vs. Puccinia polysora) [4] [6]
Bacterial Topoisomerase/Unknown TargetsC2,C6-Diarylpiperidin-4-one hybrids, halogenated aryl groupsBroad-spectrum antibacterial activity [4]
CNSGABAA Receptor PAMSmall alkyl groups at N1/C2, minimal C4/C6 substitutionAnticonvulsant activity (Bamaluzole analog) [4]
InflammationNSAID-like Activity / Unknown TargetsCarboxylic acid functionalities, aryl substituentsAnti-inflammatory effects [4]

The exclusion of non-core isomers (e.g., imidazo[4,5-b]pyridines) and irrelevant pharmacological data (dosage, safety profiles) ensures a focused analysis on the specific potential of the 3H-imidazo[4,5-c]pyridin-7-amine framework to address unmet medical needs through rational drug design.

Properties

CAS Number

792138-97-7

Product Name

3H-Imidazo[4,5-C]pyridin-7-amine

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10)

InChI Key

CNGXOLQQMVWLOM-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=N1)NC=N2)N

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.